molecular formula C12H17NO B14335335 3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile CAS No. 99557-57-0

3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile

Cat. No.: B14335335
CAS No.: 99557-57-0
M. Wt: 191.27 g/mol
InChI Key: NHICIMMXBBYAFM-UHFFFAOYSA-N
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Description

3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with an acetyl group and a nitrile group attached to a propenyl chain. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Attachment of the Propenyl Chain: The propenyl chain is attached through alkylation reactions, where the cyclopentyl ring is treated with a suitable alkylating agent.

    Formation of the Nitrile Group: The nitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: The nitrile group can form interactions with active sites of enzymes, potentially inhibiting their activity.

    Pathway Modulation: The compound may modulate biochemical pathways by altering the activity of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Acetylcyclopentyl)prop-2-enenitrile: Lacks the dimethyl substitution on the cyclopentyl ring.

    3-(1-Acetyl-2-methylcyclopentyl)prop-2-enenitrile: Has only one methyl group on the cyclopentyl ring.

Uniqueness

3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile is unique due to the presence of two methyl groups on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability and specificity in certain reactions.

Properties

CAS No.

99557-57-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(1-acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile

InChI

InChI=1S/C12H17NO/c1-10(14)12(8-5-9-13)7-4-6-11(12,2)3/h5,8H,4,6-7H2,1-3H3

InChI Key

NHICIMMXBBYAFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC1(C)C)C=CC#N

Origin of Product

United States

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